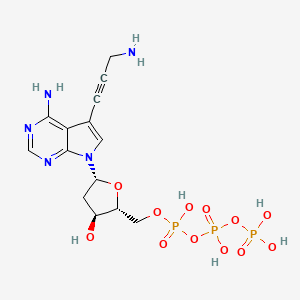

7-Deaza-7-propargylamino-dATP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H20N5O12P3 |

|---|---|

Molecular Weight |

543.26 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1 |

InChI Key |

PCAJRNFTCPOUJA-HBNTYKKESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Deaza-7-propargylamino-dATP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deaza-7-propargylamino-dATP, a modified deoxyadenosine (B7792050) triphosphate analog. It details its chemical structure, physicochemical properties, and its significant applications in molecular biology and biotechnology, particularly in DNA sequencing and labeling. This document also includes detailed experimental protocols for its enzymatic incorporation into DNA and a workflow for subsequent bioconjugation.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic analog of the natural deoxynucleotide, dATP. The key modifications are the substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom (a 7-deaza modification) and the attachment of a propargylamino group at this new 7-position. These alterations confer unique properties that are advantageous in various molecular biology applications.

The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA regions, which can impede DNA polymerase activity. The propargylamino group provides a reactive alkyne handle for "click chemistry" reactions, enabling the efficient and specific attachment of a wide range of molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | [1] |

| Molecular Weight | 543.26 g/mol (free acid) | [1] |

| Exact Mass | 543.03 g/mol (free acid) | [1] |

| Purity (by HPLC) | ≥ 95% | [1] |

| Appearance | Colorless to white solid | [1] |

| Spectroscopic Maximum (λabs) | 280 nm | [1] |

| Molar Extinction Coefficient (ε) | 12.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [1] |

| Shelf Life | 12 months from date of delivery | [1] |

Experimental Protocols

This compound can be enzymatically incorporated into DNA using various techniques. Below are detailed protocols for its use in Polymerase Chain Reaction (PCR) and Nick Translation.

Polymerase Chain Reaction (PCR)

This protocol describes the incorporation of this compound during PCR. This modified nucleotide is a substrate for several DNA polymerases, including Taq, KOD, and Vent polymerases. The efficiency of incorporation can vary depending on the polymerase used.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dCTP, dGTP, dTTP)

-

This compound solution

-

DNA Polymerase (e.g., Taq, KOD, or Vent) and its corresponding reaction buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentration of each component in a typical 25 µL reaction is as follows:

| Component | Final Concentration | Example Volume (for 25 µL) |

| 10x PCR Buffer | 1x | 2.5 µL |

| dNTP mix (dCTP, dGTP, dTTP) | 200 µM each | 0.5 µL of 10 mM stock |

| This compound | 50-200 µM | 0.125-0.5 µL of 10 mM stock |

| Forward Primer | 0.1-0.5 µM | 0.25-1.25 µL of 10 µM stock |

| Reverse Primer | 0.1-0.5 µM | 0.25-1.25 µL of 10 µM stock |

| DNA Template | 1 ng - 1 µg (genomic)1 pg - 10 ng (plasmid) | 1 µL |

| DNA Polymerase | 1-2.5 units | 0.25-0.5 µL |

| Nuclease-free water | to 25 µL | Up to 25 µL |

-

Thermal Cycling: Transfer the reaction tubes to a thermal cycler and perform the following cycling conditions. These are general guidelines and may need to be optimized for your specific primers and template.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 minutes | 1 |

| Denaturation | 95°C | 30-60 seconds | 25-35 |

| Annealing | 55-65°C | 30-60 seconds | |

| Extension | 68-72°C | 1 minute per kb | |

| Final Extension | 68-72°C | 5-10 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification. The product can then be purified for downstream applications.

Polymerase Considerations:

| DNA Polymerase | Reported Performance with 7-Deaza Analogs |

| Taq | Tolerates the incorporation of this compound, though it may prefer the natural dATP if both are present.[2] |

| KOD (exo-) | Known to be efficient in incorporating a variety of modified nucleotides, including 7-deaza purines. Its proofreading activity may be a factor to consider.[3] |

| Vent (exo-) | Has been successfully used for the primer extension-based incorporation of 7-deaza-modified dATP analogs.[4] |

Nick Translation

This protocol outlines the labeling of DNA with this compound using nick translation. This method introduces nicks into the DNA backbone, and DNA Polymerase I synthesizes new DNA, incorporating the modified nucleotide.

Materials:

-

DNA to be labeled (1 µg)

-

10x Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgSO₄, 10 mM DTT)

-

dNTP mix (dCTP, dGTP, dTTP)

-

This compound solution

-

DNase I

-

DNA Polymerase I

-

EDTA (0.5 M)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents to a final volume of 50 µL:

| Component | Final Concentration | Example Volume (for 50 µL) |

| 10x Nick Translation Buffer | 1x | 5 µL |

| dNTP mix (dCTP, dGTP, dTTP) | 20 µM each | 1 µL of 1 mM stock |

| This compound | 20 µM | 1 µL of 1 mM stock |

| DNA | 1 µg | X µL |

| DNase I / DNA Polymerase I mix | Varies (follow manufacturer's recommendation) | 5 µL of a premixed solution |

| Nuclease-free water | to 50 µL | Up to 50 µL |

-

Incubation: Mix gently and incubate the reaction at 15°C for 60-90 minutes.[5][6]

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.[5]

-

Purification: Purify the labeled DNA from unincorporated nucleotides using a spin column or ethanol (B145695) precipitation.

Signaling Pathways and Experimental Workflows

A primary application of this compound is in the two-step labeling of DNA. First, the modified nucleotide is incorporated into the DNA enzymatically. Then, the propargyl group is used for a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction to attach a molecule of interest, such as a fluorophore.

Next-Generation Sequencing (NGS) Workflow

This compound and its derivatives are also key components in some Next-Generation Sequencing (NGS) workflows, particularly in sequencing-by-synthesis methods.[7] In this context, the modified base can be part of a reversible terminator system, where each nucleotide is fluorescently labeled.

Applications and Advantages

The unique chemical structure of this compound provides several advantages in molecular biology research:

-

Reduced Secondary Structure Formation: The 7-deaza modification is particularly useful for sequencing and PCR of GC-rich templates by minimizing the formation of Hoogsteen base pairs, which can cause polymerase stalling.

-

Site-Specific Labeling: The propargylamino group allows for the precise placement of labels within a DNA sequence through enzymatic incorporation followed by a highly efficient and specific click chemistry reaction.[8]

-

Versatile Conjugation: The alkyne handle can be conjugated to a wide variety of azide-modified molecules, including fluorophores for imaging, biotin for purification and detection, and other functional groups for downstream applications.[9]

-

Improved Sequencing Quality: In DNA sequencing, the use of 7-deaza analogs can help to resolve band compressions in gel electrophoresis that arise from GC-rich regions.

References

- 1. This compound, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 2. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 7-Deaza-7-Propargylamino-3'-azidomethyl-dATP | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Deaza-7-propargylamino-dATP: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-2'-deoxyadenosine-5'-triphosphate (7-Deaza-7-propargylamino-dATP) is a modified analog of deoxyadenosine (B7792050) triphosphate (dATP) that has become an invaluable tool in molecular biology, genomics, and drug discovery.[1][2] Its unique chemical structure, featuring a propargylamino group at the 7-position of the purine (B94841) ring and the replacement of nitrogen with a carbon at the 7-position, confers advantageous properties for a range of biochemical applications. This guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with DNA polymerases, and detailed protocols for its use.

The primary advantages of this modified nucleotide lie in two key features. Firstly, the 7-deaza modification reduces the formation of secondary structures in GC-rich DNA sequences by eliminating the Hoogsteen face nitrogen, which is involved in non-Watson-Crick base pairing.[3][4][5] This property is particularly beneficial for polymerase chain reaction (PCR) and DNA sequencing applications, where secondary structures can impede polymerase processivity and lead to inaccurate results. Secondly, the propargylamino linker serves as a versatile chemical handle for the post-synthetic attachment of a wide variety of molecules, including fluorescent dyes, biotin, and other reporter groups, through highly efficient "click chemistry" reactions.[6]

Mechanism of Action: Incorporation by DNA Polymerases

The central mechanism of action of this compound involves its recognition and incorporation into a growing DNA strand by DNA polymerases. While it is an analog of dATP, the modifications to the purine base can influence its interaction with the polymerase active site and the kinetics of its incorporation.

Structural Basis of Incorporation

DNA polymerases exhibit a high degree of fidelity in selecting the correct nucleotide for incorporation, a process governed by the geometry of the active site and the Watson-Crick base pairing with the template strand.[7] The 7-deaza modification, where the N7 atom of adenine (B156593) is replaced by a carbon, does not directly participate in Watson-Crick hydrogen bonding. Therefore, it generally does not disrupt the formation of a proper base pair with thymine (B56734) in the template strand.

The propargylamino group at the 7-position extends into the major groove of the DNA double helix.[6] The ability of a DNA polymerase to incorporate this modified nucleotide depends on the steric tolerance of its active site. Polymerases with a more open active site are generally more permissive to the incorporation of modified nucleotides.

DNA Polymerase Compatibility

Several common DNA polymerases have been shown to incorporate 7-deaza-purine analogs, including:

-

Taq Polymerase: This thermostable polymerase, widely used in PCR, can incorporate 7-deaza-purine nucleotides. However, the efficiency of incorporation may be lower compared to the natural dATP.

-

Vent (exo-) and KOD (exo-) Polymerases: These are high-fidelity thermostable DNA polymerases that have also been demonstrated to utilize 7-deaza-modified dNTPs in primer extension reactions.[8]

-

Therminator DNA Polymerase: This polymerase has been shown to be capable of incorporating 2-alkylamino-dATP derivatives, which are structurally related to this compound, in single nucleotide extension experiments.[6]

The choice of polymerase can be critical for the efficient incorporation of this compound and may require optimization for specific applications.

Quantitative Data on Incorporation Kinetics

While extensive kinetic data for the incorporation of the parent molecule, dATP, by various polymerases is available, specific kinetic parameters for this compound are not widely published. However, studies on structurally similar modified nucleotides provide valuable insights. For instance, a study on a 1-methylcyclopropene (B38975) (1MCP) modified 7-deaza-dATP revealed that it is incorporated into DNA much faster than a similarly modified dUTP analog.[9]

The following table summarizes representative kinetic data for the incorporation of the natural dATP by T7 DNA polymerase, which can serve as a baseline for comparison when specific data for the modified analog becomes available.

| DNA Polymerase | Nucleotide | Kd,app (μM) | kpol (s-1) | kcat/Km (μM-1s-1) |

| T7 DNA Polymerase E514Cou | dATP | 15.5 ± 2 | 210 ± 15 | 13 ± 2 |

| Table 1: Steady-state kinetic parameters for dATP incorporation by a variant of T7 DNA polymerase. Data extracted from a pre-steady-state burst experiment.[10] |

Experimental Protocols

Protocol 1: Incorporation of this compound via PCR

This protocol provides a general framework for incorporating this compound into a DNA fragment using PCR. Optimization of reaction conditions, particularly the ratio of modified to natural dATP and the annealing temperature, may be necessary.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer

-

dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

-

dATP (10 mM)

-

This compound (10 mM)

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mixture: On ice, combine the following components in a PCR tube. The final volume is typically 25 or 50 μL.

| Component | Final Concentration | Example Volume (25 μL reaction) |

| 10X PCR Buffer | 1X | 2.5 μL |

| dNTP mix (without dATP) | 200 μM each | 0.5 μL |

| dATP | 100-150 μM | 0.25-0.375 μL |

| This compound | 50-100 μM | 0.125-0.25 μL |

| Forward Primer | 0.4 μM | 1.0 μL |

| Reverse Primer | 0.4 μM | 1.0 μL |

| DNA Template | < 1 μg | 1.0 μL |

| Taq DNA Polymerase | 1-2.5 units | 0.2-0.5 μL |

| Nuclease-free water | to 25 μL | Up to 25 μL |

| Table 2: Example PCR reaction setup for incorporation of this compound. |

-

Mix and Centrifuge: Gently vortex the reaction mixture and briefly centrifuge to collect all components at the bottom of the tube.

-

Thermal Cycling: Place the PCR tube in a thermal cycler and perform the following cycling conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 25-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | |

| Table 3: Example thermal cycling parameters. |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the desired DNA fragment. The product can then be purified for downstream applications.

Protocol 2: Post-Synthetic Labeling using Click Chemistry

This protocol describes the labeling of DNA containing this compound with an azide-functionalized molecule (e.g., a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Purified DNA containing propargylamino groups

-

Azide-functionalized label (e.g., Cy5-azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Nuclease-free water

Procedure:

-

Prepare Stock Solutions:

-

Azide-label: 10 mM in DMSO

-

CuSO4: 20 mM in water

-

THPTA: 100 mM in water

-

Sodium ascorbate: 1 M in water (prepare fresh)

-

-

Set up the Click Reaction: In a microcentrifuge tube, combine the following:

-

Propargyl-modified DNA (e.g., 10 μM final concentration)

-

Azide-label (e.g., 50 μM final concentration)

-

Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 mM CuSO4, 5 mM THPTA final concentration)

-

Sodium ascorbate (e.g., 10 mM final concentration)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 37°C for 30-60 minutes.

-

Purification: Purify the labeled DNA from excess reagents using a suitable method, such as ethanol (B145695) precipitation or a spin column designed for DNA purification.

-

Analysis: Confirm the successful labeling of the DNA by methods such as fluorescence detection on a gel or mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for enzymatic incorporation and subsequent labeling.

Caption: Mechanism of this compound incorporation.

Conclusion

This compound is a powerful and versatile tool for researchers in molecular biology and related fields. Its ability to be efficiently incorporated by DNA polymerases, coupled with the bioorthogonal reactivity of the propargylamino group, enables a wide range of applications, from the labeling of nucleic acids for imaging and detection to the generation of modified DNA for structural and functional studies. Understanding its mechanism of action and the key experimental parameters for its use is crucial for leveraging its full potential in scientific research and development. As more quantitative data on its interaction with various polymerases become available, its application is expected to expand even further, solidifying its role as a cornerstone of modern biotechnology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 6. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Primer Extension with Cyclopropenylated 7-Deaza-2'-deoxyadenosine and Efficient Bioorthogonal Labeling in Vitro and in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Function of 7-Deaza Modification in dATP Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon-hydrogen group, known as 7-deaza modification, imparts a range of unique and advantageous properties to 2'-deoxyadenosine (B1664071) triphosphate (dATP) analogs. This seemingly subtle alteration has profound implications for fundamental molecular biology techniques and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the function of 7-deaza-dATP analogs, detailing their impact on enzymatic processes, DNA structure, and their practical applications.

Alteration of the Purine Ring and its Biochemical Consequences

The defining feature of a 7-deaza-purine is the substitution of the N7 atom with a carbon atom.[1] This modification makes the five-membered ring of the purine more electron-rich and provides a site for further chemical modifications at the C7 position.[1] The absence of the N7 atom has two primary biochemical consequences:

-

Disruption of Hoogsteen Base Pairing: The N7 position of adenine (B156593) is a crucial hydrogen bond acceptor in the formation of non-Watson-Crick base pairs, known as Hoogsteen base pairs. These interactions are fundamental to the formation of DNA secondary structures like G-quadruplexes and triplexes.[2][3] By replacing the nitrogen with a carbon, 7-deaza-dATP analogs are unable to form these Hoogsteen bonds, thereby destabilizing and preventing the formation of such secondary structures.[2][4]

-

Modification of the Major Groove: The N7 atom of purines is exposed in the major groove of the DNA double helix and serves as a recognition point for many DNA-binding proteins, including restriction endonucleases.[5] The substitution at this position alters the chemical landscape of the major groove, which can interfere with these protein-DNA interactions.[5]

Data Presentation: Quantitative Insights into 7-Deaza-dATP Function

The functional impact of 7-deaza-dATP analogs has been quantified in various studies. The following tables summarize key quantitative data regarding their incorporation by DNA polymerases and their effect on DNA stability.

| Parameter | Natural dATP | 7-Deaza-dATP Analog | DNA Polymerase | Fold Change/Observation | Reference |

| Incorporation Efficiency | Standard | c7dATP | Taq Polymerase | Taq polymerase prefers purine over 7-deazapurine nucleotides. | [5] |

| Incorporation Efficiency | Standard | 7-phenyl-7-deaza-dATP (dAPhTP) | Bst DNA Polymerase (large fragment) | Higher affinity for the active site compared to natural dATP. | [6] |

| Incorporation Efficiency | Standard | Alkyne-dATP (7-deaza-7-ethynyl-dATP) | Pwo, Deep Vent exo-, KOD XL | Readily incorporated in place of dATP. | [7] |

| Primer Extension Rate | Standard | TdT–dATP conjugate (7-propargylamino-7-deaza-dATP) | Terminal deoxynucleotidyl transferase (TdT) | Slightly slower extension compared to other TdT-dNTP conjugates. | [8] |

Table 1: Comparative Incorporation of 7-Deaza-dATP Analogs by DNA Polymerases. This table highlights the variable efficiency with which different DNA polymerases incorporate 7-deaza-dATP analogs compared to the natural dATP. While some polymerases show a preference for the natural nucleotide, certain modifications at the 7-position can enhance the affinity for the polymerase active site.

| Property | DNA with Natural dATP | DNA with 7-Deaza-dATP | Observation | Reference |

| Melting Temperature (Tm) | Standard | Lower | Leads to a lower melting temperature of the double strand. | [9] |

| Helical Structure Stability | Standard | Increased | Leads to increased stability of the helical DNA structure. | [9] |

| Resistance to Endonuclease Cleavage | Susceptible | Protected | Protects DNA from phosphodiester hydrolysis by many endodeoxyribonucleases. | [5] |

Table 2: Impact of 7-Deaza-dATP Incorporation on DNA Properties. This table summarizes the significant effects that the incorporation of 7-deaza-dATP has on the physical and biochemical properties of DNA. The seemingly contradictory observations of a lower melting temperature alongside increased helical stability likely refer to different aspects of stability, where the latter might relate to resistance to chemical or enzymatic degradation rather than thermal denaturation.

Key Applications and Experimental Considerations

The unique properties of 7-deaza-dATP analogs have led to their widespread use in several critical molecular biology applications.

DNA Sequencing and PCR of GC-Rich Regions

The most prominent application of 7-deaza-dATP, and more commonly its guanine (B1146940) counterpart, 7-deaza-dGTP, is in the sequencing and amplification of DNA regions with high guanine-cytosine (GC) content.[2][4][9][10][11] GC-rich sequences have a strong tendency to form stable secondary structures, such as hairpin loops and G-quadruplexes, which can cause DNA polymerase to stall or dissociate, leading to "band compressions" in Sanger sequencing gels and poor amplification in PCR.[4][11]

By substituting dATP and/or dGTP with their 7-deaza analogs, the formation of Hoogsteen base pairs is prevented, which in turn destabilizes these secondary structures.[2][4] This allows the DNA polymerase to read through these difficult regions, resulting in improved sequencing data quality and more robust PCR amplification.[10][11]

Probing DNA-Protein Interactions

The modification of the major groove upon incorporation of 7-deaza-dATP can be exploited to study DNA-protein interactions.[5] Since many DNA-binding proteins, including restriction enzymes, recognize specific features in the major groove, the presence of 7-deaza-adenine can inhibit their binding and activity.[5] This provides a tool to map the binding sites of such proteins and to create DNA molecules that are resistant to cleavage by specific endonucleases.[5]

Drug Development and Chemical Biology

7-Deazapurine nucleosides exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[1][][13] The modification can enhance binding to enzymes or alter the metabolic fate of the nucleoside analog.[1] For instance, some 7-deazaadenosine derivatives act as potent inhibitors of adenosine (B11128) kinases, while others, upon phosphorylation and incorporation into nucleic acids, can induce DNA damage and inhibit protein synthesis in cancer cells.[1] This makes them promising scaffolds for the design of novel therapeutic agents.

Experimental Protocols

Protocol for PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP/dATP

This protocol is a general guideline for using 7-deaza-dNTPs to improve the amplification of GC-rich DNA templates. Optimization of reaction conditions, particularly the ratio of 7-deaza-dNTP to the natural dNTP and the annealing temperature, is often necessary.

Materials:

-

DNA template with high GC content

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

-

7-deaza-dGTP and/or 7-deaza-dATP solution

-

PCR buffer (with MgCl₂)

-

Nuclease-free water

Procedure:

-

Prepare the dNTP Mix: For targets with high GC content, it is common to substitute a portion of the dGTP with 7-deaza-dGTP. A typical ratio is 3:1 (7-deaza-dGTP:dGTP).[2] Similarly, dATP can be partially or fully replaced with 7-deaza-dATP. Prepare a working dNTP mix containing the desired ratio. For example, for a final concentration of 0.2 mM for each dNTP, the mix would contain 0.2 mM dATP, 0.2 mM dCTP, 0.05 mM dGTP, 0.15 mM 7-deaza-dGTP, and 0.2 mM dTTP.[2]

-

Set up the PCR Reaction: On ice, combine the following components in a PCR tube:

-

10x PCR Buffer: 5 µL

-

dNTP mix (from step 1): 1 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10-100 ng): 1 µL

-

Thermostable DNA Polymerase (5 U/µL): 0.25 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Perform Thermal Cycling: The following cycling conditions are a starting point and should be optimized.

-

Initial Denaturation: 95°C for 5-10 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30-60 seconds

-

Annealing: 55-65°C for 30-60 seconds (optimize for your primers)

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

Analyze the PCR Product: Analyze the amplified product by agarose (B213101) gel electrophoresis to verify the size and yield of the expected fragment.

Visualizing Core Concepts

The following diagrams illustrate the key structural difference introduced by the 7-deaza modification and a typical workflow where this analog is employed.

Caption: Structural comparison of Adenine and 7-Deaza-Adenine.

Caption: Experimental workflow for sequencing GC-rich DNA using 7-deaza-dNTPs.

Conclusion

The 7-deaza modification of dATP analogs represents a powerful tool in the molecular biologist's arsenal. By preventing the formation of Hoogsteen base pairs and altering the major groove of DNA, these analogs enable the sequencing and amplification of challenging GC-rich templates, facilitate the study of DNA-protein interactions, and provide a versatile scaffold for the development of novel therapeutics. A thorough understanding of their properties and careful optimization of experimental conditions are crucial for leveraging their full potential in research and development.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 8. ipo.lbl.gov [ipo.lbl.gov]

- 9. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 10. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Propargylamino Group: A Linchpin for Advanced Nucleotide Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleotides into DNA and RNA has revolutionized molecular biology, enabling precise tracking, imaging, and functional analysis of nucleic acids. Among the various modifications, the propargylamino group stands out as a versatile and powerful tool for nucleotide labeling. Its terminal alkyne moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of a wide array of reporter molecules with high specificity and efficiency. This technical guide provides a comprehensive overview of the role of the propargylamino group in nucleotide labeling, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

The Chemistry of Propargylamino-Mediated Labeling

The utility of the propargylamino group is intrinsically linked to the principles of click chemistry, a set of biocompatible, highly efficient, and specific chemical reactions. The terminal alkyne of the propargylamino group readily participates in cycloaddition reactions with azide-functionalized molecules. This bioorthogonal ligation strategy ensures that the labeling reaction occurs exclusively between the alkyne and azide (B81097) partners, without cross-reactivity with other functional groups present in complex biological systems.[1][2]

Two primary forms of alkyne-azide click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yield reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of triazole formation.[3] While highly efficient, the potential cytotoxicity of copper has led to the development of copper-free alternatives for in vivo applications.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst.[5] This makes SPAAC particularly suitable for labeling nucleic acids within living cells, where copper toxicity is a concern.[6]

The propargylamino group is typically attached to the C5 position of pyrimidines (dUTP, dCTP) or the C7 position of 7-deazapurines, as these positions are located in the major groove of the DNA double helix and are less likely to interfere with Watson-Crick base pairing and polymerase recognition.[4][7]

Data Presentation: Performance of Propargylamino-Modified Nucleotides

The successful application of propargylamino-labeled nucleotides hinges on their efficient incorporation by DNA polymerases and the fidelity of DNA synthesis. The following tables summarize key quantitative data related to their performance.

| Parameter | 5-Propargylamino-dUTP | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) | Reference |

| Labeling Chemistry | CuAAC / SPAAC | CuAAC / SPAAC | Antibody-based detection | [1][8] |

| Incorporation Method | Enzymatic (DNA Polymerases) | Enzymatic (DNA Polymerases) | Enzymatic (DNA Polymerases) | [9][10] |

| Detection Method | Fluorescence, Biotin, etc. | Fluorescence, Biotin, etc. | Fluorescence, Colorimetric | [1][8] |

| DNA Denaturation Required | No | No | Yes | [8] |

| Relative Cytotoxicity | Data not directly available in comparative studies | Generally considered low, but can induce DNA damage at high concentrations | Generally considered low, but can have antimetabolic effects | [11][12][13][14][15][16] |

| DNA Polymerase Family | Exemplar Polymerases | Substrate Efficiency for Modified Nucleotides | Reference |

| Family A | Taq Polymerase, Klenow Fragment | Moderate to Good | [17][18] |

| Family B (Archaeal) | Pfu, Vent (exo-), Deep Vent (exo-), KOD XL | Good to Excellent | [9][18] |

| Reverse Transcriptases | AMV, M-MuLV | Good | [1] |

| Terminal Transferase | TdT | Good (template-independent) | [17] |

Table 2: DNA Polymerase Substrate Specificity for Modified Nucleotides. This table summarizes the general suitability of different DNA polymerase families for incorporating modified nucleotides, including those with propargylamino groups. Family B polymerases are often preferred for their proofreading capabilities and high fidelity, although exonuclease-deficient (exo-) versions are typically used to prevent the removal of the incorporated modified nucleotide.[9][18] The specific efficiency can vary depending on the nature and size of the modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving propargylamino-nucleotide labeling.

Synthesis of 5-Propargylamino-dUTP

The synthesis of 5-propargylamino-dUTP is a multi-step chemical process. A common route involves the Sonogashira cross-coupling reaction.

Protocol:

-

Starting Material: Begin with a protected 5-iodo-2'-deoxyuridine.

-

Sonogashira Coupling: React the 5-iodo-2'-deoxyuridine with propargylamine (B41283) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in an appropriate solvent like DMF.

-

Deprotection: Remove the protecting groups from the deoxyuridine moiety.

-

Triphosphorylation: Convert the modified nucleoside to the triphosphate form. This is typically achieved by reacting the 5'-hydroxyl group with a phosphorylating agent, such as phosphoryl chloride (POCl₃) in trimethyl phosphate, followed by treatment with pyrophosphate.[5]

-

Purification: Purify the final product, 5-propargylamino-dUTP, using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Incorporation of 5-Propargylamino-dUTP via PCR

This protocol describes the generation of a DNA probe labeled with propargylamino groups using the Polymerase Chain Reaction (PCR).

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq or a high-fidelity polymerase like Pfu)

-

dNTP mix (dATP, dCTP, dGTP)

-

5-Propargylamino-dUTP

-

PCR buffer

-

Nuclease-free water

Protocol:

-

Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components:

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

-

dTTP (10 mM): 0.5 µL

-

5-Propargylamino-dUTP (1 mM): 5 µL (final concentration will be a ratio of modified to unmodified dUTP)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (1-10 ng/µL): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

PCR Amplification: Perform PCR using a thermal cycler with the following general parameters (optimization may be required):

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Purification: Purify the PCR product to remove unincorporated nucleotides and primers using a PCR purification kit or ethanol (B145695) precipitation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA

This protocol details the labeling of propargylamino-modified DNA with an azide-containing reporter molecule.

Materials:

-

Propargylamino-labeled DNA

-

Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Sodium ascorbate (B8700270) (freshly prepared)

-

DMSO (if the azide is not water-soluble)

-

Nuclease-free water

Protocol:

-

Prepare Stock Solutions:

-

Azide-reporter: 10 mM in DMSO or water

-

CuSO₄: 20 mM in water

-

THPTA/TBTA ligand: 100 mM in water/DMSO

-

Sodium Ascorbate: 1 M in water (prepare fresh)

-

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Propargylamino-DNA: 10 µM final concentration

-

Azide-reporter: 50 µM final concentration

-

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solution in a 1:5 molar ratio.

-

Initiate the Reaction:

-

Add the CuSO₄/ligand premix to the DNA/azide mixture to a final copper concentration of 1 mM.

-

Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) form.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Purify the labeled DNA using ethanol precipitation or a suitable purification column to remove excess reagents.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in propargylamino-nucleotide labeling.

References

- 1. Aminopropargyl dUTP [5-Propargylamino-2'-deoxyuridine-5'-triphosphate] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria [frontiersin.org]

- 4. Probe labeling and fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Ethynyl-dUTP (5-EdUTP), CLICK-functionalized Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]

- 9. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Propargylamino-2'-deoxyuridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 11. 5-Propargylamino-2'-deoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative cytotoxicity of dimethylamide-crotonin in the promyelocytic leukemia cell line (HL60) and human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 17. Nucleic Acid Modifying Enzyme Selection Chart (Ultra Pure) [sigmaaldrich.com]

- 18. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Synthesis of 7-deaza-7-propargylamino-dATP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis of 7-deaza-7-propargylamino-dATP, a modified deoxyadenosine (B7792050) triphosphate analog of significant interest in various molecular biology applications, including DNA sequencing and labeling. This document outlines the multi-step synthesis, including the preparation of key intermediates, detailed experimental protocols, and purification methods.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the preparation of a 7-deaza-7-iodo-2'-deoxyadenosine intermediate. This is followed by a Sonogashira coupling reaction to introduce the propargylamino functional group at the 7-position of the deazapurine ring. The final stage involves the triphosphorylation of the modified nucleoside to yield the target dATP analog.

Experimental Protocols

Stage 1: Synthesis of 7-deaza-7-iodo-2'-deoxyadenosine

The initial phase of the synthesis focuses on the creation of the key intermediate, 7-deaza-7-iodo-2'-deoxyadenosine. This is typically achieved through the iodination of 7-deaza-2'-deoxyadenosine.

Materials:

-

7-deaza-2'-deoxyadenosine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Methanol (B129727) (MeOH)

-

Ammonia (B1221849) solution

Protocol:

-

Dissolve 7-deaza-2'-deoxyadenosine in anhydrous DMF.

-

Add N-iodosuccinimide to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography.

-

The purified intermediate is treated with a solution of ammonia in methanol to remove any protecting groups, yielding 7-deaza-7-iodo-2'-deoxyadenosine.[1]

Stage 2: Sonogashira Coupling for Propargylamino Group Installation

The propargylamino moiety is introduced via a palladium-catalyzed Sonogashira coupling reaction between the 7-iodo-7-deaza-2'-deoxyadenosine intermediate and propargylamine (B41283).[1][2]

Materials:

-

7-deaza-7-iodo-2'-deoxyadenosine

-

Propargylamine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Anhydrous solvent (e.g., DMF or THF)

Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-deaza-7-iodo-2'-deoxyadenosine in the chosen anhydrous solvent.

-

Add the palladium catalyst, copper(I) iodide, and triethylamine to the solution.

-

Introduce propargylamine to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated.

-

The resulting residue is purified by column chromatography to yield 7-deaza-7-propargylamino-2'-deoxyadenosine.

Stage 3: Triphosphorylation of the Modified Nucleoside

The final step is the conversion of the 7-deaza-7-propargylamino-2'-deoxyadenosine into its triphosphate form. This is a crucial step that can be achieved through various phosphorylation methods, with the Ludwig-Eckstein reaction being a common approach.

Materials:

-

7-deaza-7-propargylamino-2'-deoxyadenosine

-

Proton sponge

-

Trimethoxyphosphine

-

Tributylammonium pyrophosphate

-

Iodine

-

Anhydrous pyridine (B92270) or other suitable solvent

-

Triethylammonium bicarbonate (TEAB) buffer

Protocol:

-

The nucleoside is first converted to its 5'-monophosphate. This can be achieved by reacting the nucleoside with a phosphorylating agent like phosphoryl chloride in a suitable solvent.

-

The 5'-monophosphate is then activated to form a reactive intermediate.

-

This intermediate is subsequently reacted with pyrophosphate to form the triphosphate.

-

The final product, this compound, is purified using anion-exchange chromatography, followed by desalting. High-performance liquid chromatography (HPLC) is often employed for final purification to ensure high purity (≥95%).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield (%) | Purity (%) (Method) |

| Iodination | 7-deaza-2'-deoxyadenosine, N-Iodosuccinimide | - | DMF | 80-90 | >95 (NMR, HPLC) |

| Sonogashira Coupling | 7-deaza-7-iodo-2'-deoxyadenosine, Propargylamine | Pd(PPh₃)₄, CuI, TEA | DMF/THF | 60-75 | >95 (NMR, HPLC) |

| Triphosphorylation | 7-deaza-7-propargylamino-2'-deoxyadenosine | POCl₃, Pyrophosphate | Pyridine | 30-50 | ≥95 (HPLC) |

Mandatory Visualization

Synthesis Workflow

The overall synthetic pathway for this compound is illustrated in the following diagram.

Caption: Synthetic route for this compound.

Purification Workflow

The purification of the final product is critical to ensure its suitability for downstream applications. The following diagram outlines a typical purification workflow.

Caption: Purification scheme for this compound.

References

An In-depth Technical Guide to 7-Deaza-7-propargylamino-dATP: Properties, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Deaza-7-propargylamino-dATP, a modified deoxyadenosine (B7792050) triphosphate analog. It is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, genomics, and diagnostics. This document details the synthesis, characterization, and key applications of this compound, with a focus on its role in Next-Generation Sequencing (NGS).

Physicochemical Properties

This compound is a synthetic analog of deoxyadenosine triphosphate (dATP). The key structural modification is the substitution of the nitrogen at position 7 of the purine (B94841) ring with a carbon atom, and the attachment of a propargylamino group at this new position. This modification provides a reactive alkyne handle for "click" chemistry while maintaining the ability to be incorporated into a growing DNA strand by DNA polymerases.

Core Compound Properties

The physical and chemical properties of the unmodified this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | [1] |

| Molecular Weight | 543.26 g/mol (free acid) | [1] |

| Exact Mass | 543.03 g/mol (free acid) | [1] |

| Appearance | Colorless to white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in water | |

| Spectroscopic Properties | λabs: 280 nmε: 12.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1] |

| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [1] |

| Shelf Life | 12 months from date of delivery | [1] |

Properties of Fluorescently Labeled Derivatives

The propargyl group of this compound allows for the straightforward attachment of various reporter molecules, such as fluorescent dyes, via click chemistry. The properties of several commercially available fluorescently labeled derivatives are presented below.

| Derivative | Molecular Formula (free acid) | Molecular Weight ( g/mol , free acid) | λexc (nm) | λem (nm) | ε (L mmol⁻¹ cm⁻¹) | Reference |

| 7-Propargylamino-7-deaza-dATP-Cy3 | C₄₅H₅₆N₇O₁₉P₃S₂ | 1156.01 | 550 | 570 | 150.0 | [2] |

| 7-Propargylamino-7-deaza-ddATP-Cy5 | C₄₇H₅₈N₇O₁₈P₃S₂ | 1166.05 | 649 | 670 | 250.0 | [3] |

| 7-Propargylamino-7-deaza-dATP-ATTO-647N | C₅₆H₆₉N₈O₁₄P₃ | 1171.11 | 646 | 664 | 150.0 | |

| 7-Propargylamino-7-deaza-dATP-5-FAM | C₃₅H₃₀N₅O₁₈P₃ | 901.56 | 492 | 517 | 83.0 | |

| 7-Propargylamino-7-deaza-dATP-ATTO-580Q | C₁₄H₂₀N₅O₁₂P₃ - ATTO 580Q | 1219.26 | 587 | N/A | 110.0 | |

| 7-Propargylamino-7-deaza-dATP-ATTO-665 | C₁₄H₂₀N₅O₁₂P₃ - ATTO 665 | 1147.26 | 662 | 680 | 160.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its application in enzymatic assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available 7-deaza-2'-deoxyadenosine. The general workflow involves the introduction of the propargylamino group followed by triphosphorylation.

Step 1: Iodination of 7-Deaza-2'-deoxyadenosine

-

Dissolve 7-deaza-2'-deoxyadenosine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) to the solution and stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica (B1680970) gel to yield 7-iodo-7-deaza-2'-deoxyadenosine.

Step 2: Sonogashira Coupling with Propargylamine

-

Dissolve the 7-iodo-7-deaza-2'-deoxyadenosine in a mixture of DMF and triethylamine.

-

Add propargylamine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 7-deaza-7-propargylamino-2'-deoxyadenosine.

Step 3: Triphosphorylation

-

The triphosphorylation of the nucleoside can be performed using the Ludwig-Eckstein reaction.

-

Co-evaporate the 7-deaza-7-propargylamino-2'-deoxyadenosine with pyridine (B92270) to ensure it is anhydrous.

-

Dissolve the dried nucleoside in trimethyl phosphate (B84403) and cool to 0 °C.

-

Add phosphoryl chloride (POCl₃) dropwise and stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction by the addition of a solution of tributylammonium (B8510715) pyrophosphate in DMF.

-

Stir for an additional 30 minutes, and then add triethylammonium (B8662869) bicarbonate (TEAB) buffer.

-

Purify the crude product by anion-exchange chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

The final product is purified by reverse-phase HPLC to achieve high purity (≥95%).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV detection at 280 nm.

-

Post-Purification: The collected fractions containing the pure product are pooled, and the solvent is removed by lyophilization.

Characterization

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass for the free acid is 543.26 g/mol .

-

NMR Spectroscopy:

-

¹H NMR will show characteristic peaks for the protons of the deoxyribose sugar, the purine-like base, and the propargyl group.

-

³¹P NMR will show three distinct peaks corresponding to the α, β, and γ phosphates of the triphosphate chain.

-

Enzymatic Incorporation of this compound

A primer extension assay can be used to demonstrate the incorporation of this compound into a DNA strand by a DNA polymerase.

-

Reaction Setup:

-

Prepare a reaction mixture containing a DNA template, a 5'-radiolabeled primer (e.g., with ³²P), a suitable DNA polymerase (e.g., Thermo Sequenase), and a mixture of dNTPs (dGTP, dCTP, dTTP) and this compound.

-

Set up parallel control reactions with natural dATP and a reaction with no dATP.

-

-

Primer Annealing:

-

Mix the template and the labeled primer, heat to 95 °C for 5 minutes, and then slowly cool to the annealing temperature of the primer to allow for hybridization.

-

-

Extension Reaction:

-

Add the DNA polymerase and the dNTP mixture to the annealed template-primer duplex.

-

Incubate at the optimal temperature for the polymerase (e.g., 37 °C) for a defined period (e.g., 10-30 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding a loading buffer containing formamide (B127407) and a tracking dye.

-

Denature the samples by heating to 95 °C for 5 minutes.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA fragments by autoradiography. The presence of a band corresponding to the full-length product in the lane with this compound indicates its successful incorporation.

-

Applications in Next-Generation Sequencing (NGS)

This compound and its fluorescently labeled derivatives are crucial reagents in several NGS platforms, particularly those that employ a sequencing-by-synthesis approach. The 7-deaza modification can reduce the formation of secondary structures in G-rich regions, which can otherwise inhibit polymerase activity. The propargylamino group provides a site for the attachment of fluorescent dyes, which act as reversible terminators.

Sequencing-by-Synthesis Workflow

The general workflow for NGS utilizing fluorescently labeled 7-deaza-dATP analogs involves the following key steps:

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 7-Deazapurine Nucleotides

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine ring system, commonly known as the 7-deazapurine scaffold, has emerged as a cornerstone in the design of novel therapeutics. This versatile core, an analogue of naturally occurring purines, offers unique electronic properties and a strategic handle for chemical modification, leading to a plethora of compounds with potent biological activities. This technical guide provides an in-depth exploration of the discovery, development, and application of 7-deazapurine nucleotides, offering a comprehensive resource for professionals in the field of drug discovery.

Discovery and Foundational Compounds

The journey of 7-deazapurine nucleosides began with the isolation of naturally occurring antibiotics from Streptomyces cultures in the 1960s.[1] These pioneering compounds, including Tubercidin, Toyocamycin, and Sangivamycin, demonstrated significant cytotoxic effects and laid the groundwork for extensive synthetic exploration.[1] The key structural feature of 7-deazapurines is the replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom. This modification alters the electronic distribution of the heterocyclic system, making the five-membered ring more electron-rich and enabling functionalization at the C7 position.[1][2] This seemingly subtle change has profound implications for biological activity, often leading to enhanced base-pairing stability in nucleic acids and improved interactions with enzymes.[1][2]

Synthetic Strategies: Building the Core

The synthesis of 7-deazapurine nucleosides has evolved to include a variety of robust and versatile methods. A common and effective strategy is the Vorbrüggen glycosylation , where a silylated 7-deazapurine base is coupled with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[3][4][5]

Other key synthetic approaches include:

-

Anion-base glycosylation: This method involves the generation of a nucleobase anion using a strong base like potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst, followed by reaction with a protected sugar halide.[4][6]

-

Mitsunobu reaction: This reaction allows for the coupling of a 7-deazapurine base with a sugar derivative under milder conditions, using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate.[7][8]

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi , Suzuki , and Sonogashira reactions, are instrumental in introducing diverse substituents at the C6 and C7 positions of the 7-deazapurine ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3][6][9][10]

Therapeutic Applications and Mechanism of Action

7-Deazapurine nucleotides have demonstrated a broad spectrum of therapeutic potential, most notably as antiviral and anticancer agents. Their mechanism of action often involves intracellular phosphorylation to the corresponding mono-, di-, and triphosphates by host or viral kinases. These activated nucleotide analogues can then interfere with vital cellular processes.

Antiviral Activity

A significant number of 7-deazapurine nucleosides have been developed as potent inhibitors of viral replication. Their primary mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following conversion to the triphosphate form, these nucleotide analogues act as chain terminators or competitive inhibitors of the natural nucleoside triphosphates, thereby halting viral genome replication.

Table 1: Antiviral Activity of Selected 7-Deazapurine Nucleosides

| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6e | Dengue Virus (DENV) | DENV Replication | 2.081 | 150.06 (A549 cells) | 72.11 | [11] |

| 10 (α-anomer) | HIV-1 | 0.71 | >100 | >140 | [7] | |

| 7-deazaneplanocin A (2) | Cowpox Virus | CPE Reduction | - | >300 (HFF cells) | - | [8] |

| 7-deazaneplanocin A (2) | Vaccinia Virus | CPE Reduction | - | >300 (HFF cells) | - | [8] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; HFF: Human Foreskin Fibroblast.

Anticancer Activity

The anticancer properties of 7-deazapurine nucleosides are multifaceted. The most promising derivatives, such as 7-hetaryl-7-deazaadenosines, are activated in cancer cells through phosphorylation.[1][2] The resulting triphosphates can be incorporated into both RNA and DNA.[1][2] Incorporation into RNA can lead to the inhibition of protein synthesis, while incorporation into DNA can cause DNA damage, ultimately triggering apoptosis.[1][2]

Table 2: Cytotoxic Activity of Selected 7-Deazapurine Nucleosides

| Compound | Cell Line | IC50 (µM) | Reference |

| AB-61 (7-thienyl-7-deazaadenosine) | Various Cancer Cell Lines | Potent Activity | [3] |

| Compound 5 (Isatin Hybrid) | MCF-7 | 0.08 | [12] |

| Compound 5 (Isatin Hybrid) | A-549 | 0.11 | [12] |

| Compound 5 (Isatin Hybrid) | HCT-116 | 0.16 | [12] |

| Compound 5 (Isatin Hybrid) | HeLa | 0.09 | [12] |

IC50: 50% inhibitory concentration.

Kinase Inhibition

The structural similarity of 7-deazapurines to adenine (B156593) has made them attractive scaffolds for the development of kinase inhibitors. By modifying the substituents on the pyrrolo[2,3-d]pyrimidine core, potent and selective inhibitors of various kinases have been identified, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases.[12][13][14] For instance, certain 7-deazapurine derivatives have been identified as potent inhibitors of Troponin I-Interacting Kinase (TNNI3K), a target for cardiovascular diseases.[14]

Table 3: Kinase Inhibitory Activity of Selected 7-Deazapurine Derivatives

| Compound | Kinase | IC50 (nM) | Reference |

| Compound 5 (Isatin Hybrid) | EGFR | 1.12 | [12] |

| Compound 5 (Isatin Hybrid) | Her2 | 2.18 | [12] |

| Compound 5 (Isatin Hybrid) | VEGFR2 | 3.11 | [12] |

| Compound 5 (Isatin Hybrid) | CDK2 | 4.01 | [12] |

| Compound 21 (7-Me variant) | TNNI3K | 40 | [14] |

| Compound 7 | TNNI3K | 80 | [14] |

IC50: 50% inhibitory concentration.

Experimental Protocols

General Procedure for Vorbrüggen Glycosylation

To a suspension of the 7-deazapurine base in a dry solvent such as acetonitrile (B52724) or dichloromethane, a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to achieve a clear solution. After cooling to room temperature, a solution of a protected sugar, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the same dry solvent is added. The reaction mixture is then cooled, and a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise. The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography to yield the protected nucleoside.[3][4][5]

General Procedure for Deprotection

The protected nucleoside is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727) and stirred at room temperature or heated. The progress of the deprotection is monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin or acetic acid, filtered, and the solvent is evaporated. The crude product is then purified by chromatography to afford the final deprotected 7-deazapurine nucleoside.[3]

General Procedure for Phosphoramidate (B1195095) Prodrug Synthesis

The parent nucleoside is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF). A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), is added at room temperature, and the mixture is stirred. A solution of the desired chlorophosphoramidate derivative in the same solvent is then added dropwise, and the reaction is stirred until the starting material is consumed. The reaction is quenched, and the resulting phosphoramidate prodrug is purified by column chromatography.[7][15]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and mechanisms.

Caption: General Synthetic Workflow for 7-Deazapurine Nucleosides.

Caption: General Mechanism of Action for 7-Deazapurine Nucleosides.

Future Directions

The field of 7-deazapurine nucleotide research continues to be a vibrant and productive area of drug discovery. Future efforts will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel prodrug strategies to improve pharmacokinetic properties and targeted delivery. Furthermore, the application of 7-deazapurine scaffolds in developing chemical probes and diagnostic tools remains a promising avenue for further investigation. The rich history and continued success of this "privileged scaffold" ensure its place at the forefront of medicinal chemistry for years to come.

References

- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CycloSal-phosphate pronucleotides of cytostatic 6-(Het)aryl-7-deazapurine ribonucleosides: Synthesis, cytostatic activity, and inhibition of adenosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imtm.cz [imtm.cz]

- 11. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

7-Deaza-7-propargylamino-dATP: A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-dATP is a modified deoxyadenosine (B7792050) triphosphate (dATP) analog that has emerged as a valuable tool in molecular biology, diagnostics, and drug development.[1][2][3] Its unique chemical structure, featuring a propargylamino group at the 7-position of the deazapurine ring, enables a wide range of applications, most notably in the enzymatic synthesis of modified DNA for subsequent labeling and analysis. This guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development settings.

The core structural modification of this analog is the substitution of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom, creating a 7-deazapurine scaffold. This seemingly subtle change has profound effects on the molecule's properties and its interaction with enzymes. The 7-deaza modification can alter the electronic properties of the nucleobase and affect hydrogen bonding patterns in the major groove of the DNA double helix.[4] Furthermore, the attached propargylamino group provides a reactive alkyne handle, making it an ideal substrate for bioorthogonal "click chemistry" reactions.[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in enzymatic reactions and downstream analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₅O₁₂P₃ (free acid) | [6] |

| Molecular Weight | 543.26 g/mol (free acid) | [6] |

| Purity | ≥ 95% (HPLC) | [6] |

| Form | Solid | [6] |

| Color | Colorless to white | [6] |

| Spectroscopic Properties | λabs: 280 nm, ε: 12.7 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [6] |

| Storage Conditions | Store at -20 °C | [6] |

Enzymatic Incorporation and Kinetic Data

This compound serves as a substrate for various DNA polymerases, allowing for its incorporation into a growing DNA strand during processes like PCR, reverse transcription, and nick translation. However, the efficiency of incorporation can vary significantly depending on the specific polymerase used. The modification at the 7-position can influence the enzyme's active site binding and catalytic activity.

One study on an engineered KOD DNA polymerase variant, Mut_C2, demonstrated efficient incorporation of a 3'-O-azidomethyl-dATP labeled with a Cy3 dye. The kinetic parameters for this engineered polymerase with the modified dATP were determined, showcasing the potential for polymerase engineering to improve the utilization of modified nucleotides.

Table of Estimated Kinetic Parameters for dATP Analogs with DNA Polymerases

| DNA Polymerase | dNTP Analog | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference/Notes |

| Vent | dCTP | 74 | 65 | 0.88 | [7] (for comparison with a natural dNTP) |

| Vent | ddCTP | 37 | 0.13 | 0.0035 | [7] (for comparison with a chain terminator) |

| Engineered KOD (Mut_C2) | 3'-O-azidomethyl-dATP-Cy3 | - | - | 887.2 (RFUs·min⁻¹) | The reported value is in relative fluorescence units, indicating efficiency but not directly comparable to standard k_cat/K_m. |

It is crucial for researchers to empirically determine the optimal conditions and polymerase for their specific application when using this compound.

Applications

The unique properties of this compound lend it to a variety of powerful applications in molecular biology.

DNA Labeling via Click Chemistry

The most prominent application of this compound is the introduction of an alkyne group into DNA for subsequent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[8][9][10] This bioorthogonal reaction allows for the highly efficient and specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporter groups, to the modified DNA.[11][12][13][14]

The workflow for this application can be visualized as follows:

DNA Sequencing

7-Deazapurine analogs, including this compound, are utilized in DNA sequencing, particularly for templates with high GC content.[15] The substitution of N7 with a carbon atom reduces the stability of Hoogsteen base pairing, which can lead to secondary structures in GC-rich regions that impede polymerase processivity and cause sequencing artifacts.[16] By incorporating 7-deazapurine analogs, these secondary structures are destabilized, resulting in more uniform peak heights and improved accuracy in Sanger sequencing.[17][18][19]

In the context of Next-Generation Sequencing (NGS), derivatives of this compound are employed as reversible terminators.[3][20] These analogs are chemically modified at the 3'-hydroxyl group to temporarily block polymerase extension. After incorporation and signal detection, the blocking group is cleaved, allowing the next cycle of sequencing to proceed.[20]

Experimental Protocols

Protocol 1: PCR Incorporation of this compound

This protocol provides a general guideline for incorporating this compound into DNA via PCR. Optimization of reagent concentrations and cycling parameters is recommended for each specific template and primer set.

Materials:

-

DNA template

-

Forward and reverse primers

-

High-fidelity DNA polymerase (e.g., Pfu or a blend)

-

10x PCR buffer

-

dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

-

This compound (10 mM stock)

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, combine the following components:

Component Volume (µL) Final Concentration 10x PCR Buffer 5 1x dNTP mix (dCTP, dGTP, dTTP) 1 200 µM each This compound (10 mM) 1 200 µM Forward Primer (10 µM) 2.5 0.5 µM Reverse Primer (10 µM) 2.5 0.5 µM DNA Template (1-100 ng) X Varies DNA Polymerase (1-2.5 U/µL) 0.5 0.5-1.25 U | Nuclease-free water | to 50 | - |

Note: The ratio of this compound to natural dATP can be varied to achieve the desired level of modification. A 1:1 ratio is a good starting point.

-

Thermal Cycling: Perform PCR using the following general parameters, adjusting the annealing temperature and extension time as needed:

Step Temperature (°C) Time Cycles Initial Denaturation 95 2-5 min 1 Denaturation 95 30 sec 25-35 Annealing 55-65 30 sec Extension 72 1 min/kb Final Extension 72 5-10 min 1 | Hold | 4 | ∞ | 1 |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification. The product can then be purified for downstream applications.

Troubleshooting:

-

Low or no yield: Optimize the annealing temperature, increase the number of cycles, or try a different DNA polymerase.[21][22][23][24][25]

-

Non-specific products: Increase the annealing temperature or decrease the primer concentration.[21][22][23][24][25]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA

This protocol describes the labeling of alkyne-modified DNA (from Protocol 1) with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Purified alkyne-modified DNA

-

Azide-labeled probe (e.g., Azide-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand solution (50 mM in DMSO/water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

Component Volume (µL) Final Concentration Alkyne-modified DNA (e.g., 10 µM) 10 1-5 µM Azide-labeled probe (1 mM in DMSO) 1 50 µM | Nuclease-free water | to 40 | - |

-

Catalyst Premix: In a separate tube, prepare a premix of the copper and ligand. For a 5:1 ligand-to-copper ratio, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Let this premix stand for 1-2 minutes.[26]

-

Reaction Initiation: a. Add the 7.5 µL of the catalyst premix to the DNA/azide solution. b. Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The final volume will be 50 µL.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If using a light-sensitive probe, protect the reaction from light.[8]

-

Purification: Purify the labeled DNA using a DNA purification kit, ethanol (B145695) precipitation, or size-exclusion chromatography to remove excess reagents.

Signaling Pathways and Cellular Effects

Currently, there is no evidence to suggest that this compound is directly involved in specific cellular signaling pathways in the same manner as natural nucleotides like ATP or GTP. Its biological effects are primarily a consequence of its incorporation into DNA.

Once incorporated, the modified DNA can have several cellular implications:

-

Altered DNA-Protein Interactions: The presence of the bulky propargylamino group in the major groove of DNA can sterically hinder the binding of proteins that recognize specific DNA sequences, such as transcription factors and restriction enzymes.

-

Potential for Genotoxicity: If incorporated into the DNA of living cells, the modified base could be recognized by DNA repair machinery, potentially leading to mutations or cell cycle arrest. However, the triphosphate form is generally not cell-permeable.

-